![molecular formula C13H10ClN3O2 B5050914 N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)

N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It is a component of coenzyme I (nicotinamide adenine dinucleotide, NAD+) and coenzyme II (nicotinamide adenine dinucleotide phosphate, NADP+) . These coenzymes are involved in redox reactions, energy production in cells, and are significant for maintaining the integrity of normal tissues, especially skin, digestive tract, and nervous system .

Synthesis Analysis

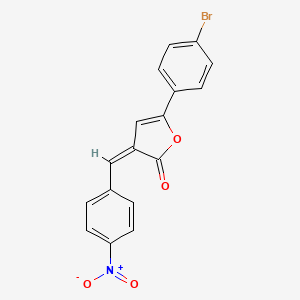

The synthesis of this compound and its derivatives involves several steps. In one study, four nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) . Another study discussed the enzymatic synthesis of nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system .Molecular Structure Analysis

The molecular structure of this compound is similar to that of nicotinamide, with the addition of a chlorophenyl group. The structure of nicotinamide consists of a pyridine ring to which a carboxamide group is attached .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily redox reactions. The nicotinamide part of NAD+ and NADP+ in human body has reversible hydrogenation and dehydrogenation characteristics, playing a hydrogen transfer role in biological oxidation .Physical and Chemical Properties Analysis

As a derivative of nicotinamide, this compound is likely to share many of its physical and chemical properties. Nicotinamide is a white powder that is water-soluble . It acts as a weak base in solution, neutralizing acids to form salts plus water .Mecanismo De Acción

The mechanism of action of N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is likely related to its role in NAD+ and NADP+ metabolism. NAD+ is a redox active molecule that is universally found in biology. By exploiting the nonenzymatic reduction and oxidation of NAD+ by pyruvate and methylene blue, respectively, key molecular features necessary for the intrinsic activity of NAD+ can be identified .

Direcciones Futuras

The future directions of research on N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide could involve further exploration of its role in NAD+ and NADP+ metabolism and its potential applications in treating various diseases. For instance, NAD+ metabolic disorders are closely linked to the pathogenesis of several ocular diseases, such as glaucoma, age-related macular degeneration (AMD), and inherited retinal degenerations (IRDs) .

Propiedades

IUPAC Name |

N-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-11-4-3-9(6-10(11)12(15)18)17-13(19)8-2-1-5-16-7-8/h1-7H,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISJJVMGEHTXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)

![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)

amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)

![(3aS*,6aR*)-N-allyl-3-[3-(4-methoxyphenyl)propyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5050888.png)

![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)